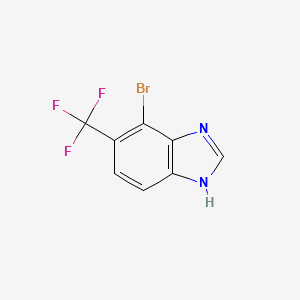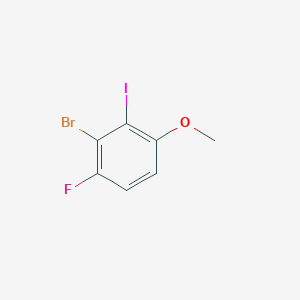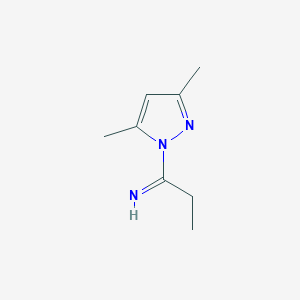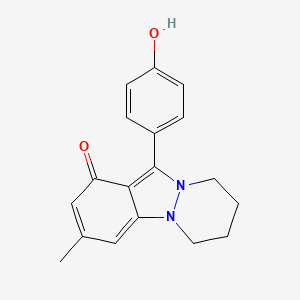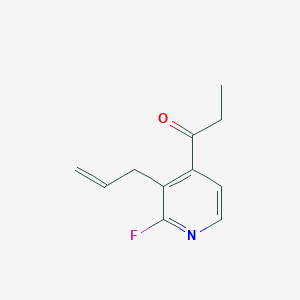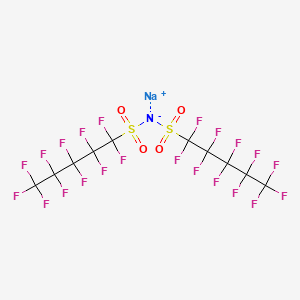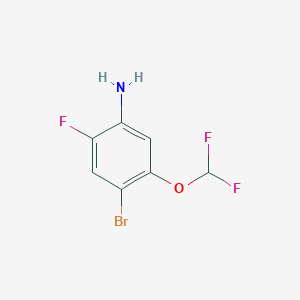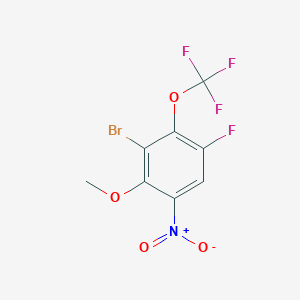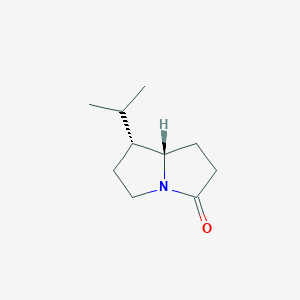
(S)-2-Methylazetidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methylazetidine oxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a chiral center, making it optically active. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylazetidine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized (S)-2-Methylazetidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-2-Methylazetidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
科学的研究の応用
(S)-2-Methylazetidine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Methylazetidine oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
類似化合物との比較
Similar Compounds
®-2-Methylazetidine oxalate: The enantiomer of (S)-2-Methylazetidine oxalate with similar chemical properties but different biological activities.
2-Methylpyrrolidine oxalate: A five-membered ring analog with different reactivity and applications.
2-Methylpiperidine oxalate: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
(2S)-2-methylazetidine;oxalic acid |
InChI |
InChI=1S/C4H9N.C2H2O4/c1-4-2-3-5-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t4-;/m0./s1 |
InChIキー |
TUTJVOIDVCLFSW-WCCKRBBISA-N |
異性体SMILES |
C[C@H]1CCN1.C(=O)(C(=O)O)O |
正規SMILES |
CC1CCN1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



